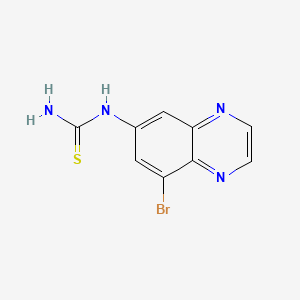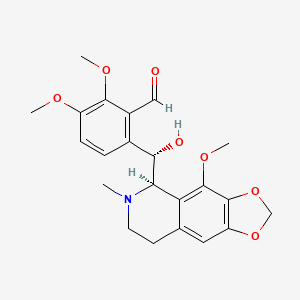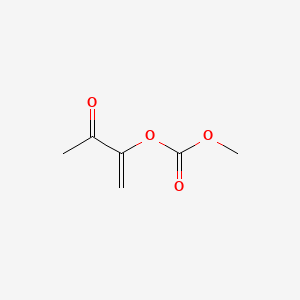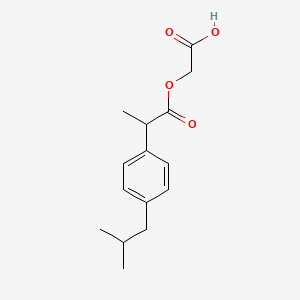
Cyclo(-Gly-Asn-Trp-His-Gly-Thr-Ala-Pro-Asp)-Trp-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This involves sequentially adding protected amino acids to a growing chain, followed by deprotection steps .Molecular Structure Analysis
The structure of a peptide is influenced by the properties of its amino acids and can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the 3D structure and conformation of the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, often facilitated by enzymes. These can include cleavage, cyclization, and post-translational modifications like phosphorylation or glycosylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and can include its solubility, stability, and reactivity. These properties can be analyzed using various biochemical techniques .Mechanism of Action
Safety and Hazards
Future Directions
The study of peptides is a rapidly advancing field with many potential applications in medicine, biotechnology, and materials science. Future research may focus on developing new methods for peptide synthesis, studying the function of peptides in biological systems, and exploring the use of peptides as therapeutics .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H149N27O28/c1-12-60(7)97(113(166)139-89(117(170)171)43-69-51-123-78-31-22-19-28-75(69)78)143-114(167)98(61(8)13-2)142-110(163)87(47-94(150)151)136-103(156)79(38-58(3)4)131-106(159)85(45-71-53-120-57-126-71)130-100(153)62(9)127-102(155)80(39-65-24-15-14-16-25-65)132-104(157)81(40-66-33-35-72(146)36-34-66)138-112(165)96(59(5)6)141-109(162)83(42-68-50-122-77-30-21-18-27-74(68)77)134-108(161)88-48-95(152)172-55-93(149)129-86(46-91(118)147)107(160)133-82(41-67-49-121-76-29-20-17-26-73(67)76)105(158)135-84(44-70-52-119-56-125-70)101(154)124-54-92(148)140-99(64(11)145)115(168)128-63(10)116(169)144-37-23-32-90(144)111(164)137-88/h14-22,24-31,33-36,49-53,56-64,79-90,96-99,121-123,145-146H,12-13,23,32,37-48,54-55H2,1-11H3,(H2,118,147)(H,119,125)(H,120,126)(H,124,154)(H,127,155)(H,128,168)(H,129,149)(H,130,153)(H,131,159)(H,132,157)(H,133,160)(H,134,161)(H,135,158)(H,136,156)(H,137,164)(H,138,165)(H,139,166)(H,140,148)(H,141,162)(H,142,163)(H,143,167)(H,150,151)(H,170,171)/t60-,61-,62-,63-,64+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-,99-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNTUZDZYGZQNK-SWPHDRPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C8CC(=O)OCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N9CCCC9C(=O)N8)C)C(C)O)CC1=CNC=N1)CC1=CNC2=CC=CC=C21)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H]8CC(=O)OCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N9CCC[C@H]9C(=O)N8)C)[C@@H](C)O)CC1=CNC=N1)CC1=CNC2=CC=CC=C21)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H149N27O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Gly-Asn-Trp-His-Gly-Thr-Ala-Pro-Asp)-Trp-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)
![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)


![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)


![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

